1-[[(5-Chloro-3-fluoropyridin-2-yl)amino]methyl]cyclobutane-1-sulfonamide

Catalog No.
S7682751
CAS No.
M.F
C10H13ClFN3O2S
M. Wt
293.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[[(5-Chloro-3-fluoropyridin-2-yl)amino]methyl]cy...

Product Name

1-[[(5-Chloro-3-fluoropyridin-2-yl)amino]methyl]cyclobutane-1-sulfonamide

IUPAC Name

1-[[(5-chloro-3-fluoropyridin-2-yl)amino]methyl]cyclobutane-1-sulfonamide

Molecular Formula

C10H13ClFN3O2S

Molecular Weight

293.75 g/mol

InChI

InChI=1S/C10H13ClFN3O2S/c11-7-4-8(12)9(14-5-7)15-6-10(2-1-3-10)18(13,16)17/h4-5H,1-3,6H2,(H,14,15)(H2,13,16,17)

InChI Key

RABYQHHEYCBPBX-UHFFFAOYSA-N

SMILES

C1CC(C1)(CNC2=C(C=C(C=N2)Cl)F)S(=O)(=O)N

Canonical SMILES

C1CC(C1)(CNC2=C(C=C(C=N2)Cl)F)S(=O)(=O)N
1-[[(5-Chloro-3-fluoropyridin-2-yl)amino]methyl]cyclobutane-1-sulfonamide is a chemical compound with potential applications in various fields of research and industry. This paper aims to provide a comprehensive overview of the definition, background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of 1-[[(5-Chloro-3-fluoropyridin-2-yl)amino]methyl]cyclobutane-1-sulfonamide.
1-[[(5-Chloro-3-fluoropyridin-2-yl)amino]methyl]cyclobutane-1-sulfonamide is a chemical compound that belongs to the sulfonylaminomethyl cyclobutane family. It is also known as MK-3102 and is a selective glucagon-like peptide 1 (GLP-1) receptor agonist. It was developed by Merck & Co. as a potential treatment for type 2 diabetes.
1-[[(5-Chloro-3-fluoropyridin-2-yl)amino]methyl]cyclobutane-1-sulfonamide is a white to off-white solid powder. It has a melting point of approximately 219°C and a molecular weight of 455.94 g/mol. The chemical formula for MK-3102 is C16H18ClFN4O2S.
The synthesis of 1-[[(5-Chloro-3-fluoropyridin-2-yl)amino]methyl]cyclobutane-1-sulfonamide involves several steps, including the protection of the amine group, the preparation of a key intermediate, and the deprotection of the amine group. The final product is obtained after purification by crystallization.
The characterization of MK-3102 involves various analytical techniques, including nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and infrared spectroscopy (IR). These techniques are used to confirm the identity and purity of the compound.
Several analytical methods have been used to detect and quantify MK-3102 in various matrices, including biological fluids and tissues. These methods include HPLC-MS/MS, ELISA, and radioligand binding assays.
1-[[(5-Chloro-3-fluoropyridin-2-yl)amino]methyl]cyclobutane-1-sulfonamide is a selective GLP-1 receptor agonist. GLP-1 is a hormone that regulates glucose metabolism in the body. When MK-3102 binds to the GLP-1 receptor, it stimulates insulin secretion and reduces glucagon secretion, resulting in improved glucose control in patients with type 2 diabetes.
Several toxicity studies have been conducted to evaluate the safety of MK-3102 in preclinical and clinical studies. The results of these studies showed that MK-3102 was generally well-tolerated, with no serious adverse events reported.
MK-3102 has been used in several scientific experiments to investigate its potential therapeutic effects in the treatment of type 2 diabetes. These studies have shown that MK-3102 can improve glycemic control, reduce body weight, and improve beta-cell function in patients with type 2 diabetes.
The current state of research on 1-[[(5-Chloro-3-fluoropyridin-2-yl)amino]methyl]cyclobutane-1-sulfonamide is focused on its potential use in the treatment of type 2 diabetes. Several clinical trials are currently underway to evaluate the safety and efficacy of MK-3102 in this patient population.
The potential implications of MK-3102 in various fields of research and industry include its use as a treatment for type 2 diabetes, as well as its potential use in the development of other GLP-1 receptor agonists for the treatment of metabolic disorders.
The limitations of MK-3102 include its potential side effects and the need for further research to evaluate its long-term safety and efficacy. Future directions for research on MK-3102 include the development of new formulations and dosages, as well as its potential use in combination with other drugs for the treatment of type 2 diabetes.
1. Development of novel delivery systems to enhance the pharmacokinetics and pharmacodynamics of MK-3102.
2. Evaluation of the safety and efficacy of MK-3102 in other patient populations, such as patients with obesity and cardiovascular disease.
3. Investigation of the potential use of MK-3102 in combination with other drugs for the treatment of type 2 diabetes.
4. Identification of novel targets for the development of GLP-1 receptor agonists.
5. Development of new analogs and derivatives of MK-3102 with improved properties and activities.
6. Investigation of the mechanism of action of MK-3102 and its effects on the GLP-1 receptor.
7. Evaluation of the potential use of MK-3102 in other metabolic disorders, such as non-alcoholic fatty liver disease.
8. Assessment of the long-term safety and efficacy of MK-3102 in clinical trials.
9. Investigation of the potential use of MK-3102 as a therapeutic target for the treatment of other diseases, such as Alzheimer’s disease.
10. Identification of biomarkers for predicting the response to MK-3102 treatment in patients with type 2 diabetes.

XLogP3

1.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

293.0401037 g/mol

Monoisotopic Mass

293.0401037 g/mol

Heavy Atom Count

18

Dates

Last modified: 01-05-2024

Explore Compound Types